
Ethyl 4-(benzyloxy)-3-hydroxybenzoate
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)benzoate is a chemical compound with the empirical formula C16H16O3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzyloxy)benzoate includes a benzyloxy group attached to a benzoate ester . The SMILES string representation of the molecule is O=C(OCC)C(C=C1)=CC=C1OCC2=CC=CC=C2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 4-(benzyloxy)-3-hydroxybenzoate has been explored in various synthetic and chemical studies. For instance, it has been involved in the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, demonstrating its utility in chemical synthesis processes (Bartlett et al., 1983). Additionally, its derivatives have been isolated from natural sources like Stocksia brahuica, indicating its presence and potential applications in natural product chemistry (Ali et al., 1998).
Biochemical Applications
Research on parabens, which include ethyl 4-(benzyloxy)-3-hydroxybenzoate, has revealed their influence on processes like adipocyte differentiation. Such studies are crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Hu et al., 2013). The metabolism of parabens by liver esterases and UDP-glucuronosyltransferases in humans also highlights the importance of these compounds in pharmacokinetics and toxicology research (Abbas et al., 2010).
Anticancer Activity
A notable application of ethyl 4-(benzyloxy)-3-hydroxybenzoate derivatives is in the field of cancer research. Novel hydrazide-hydrazones derived from ethyl paraben have shown promising anticancer activities, indicating potential therapeutic applications in oncology (Han et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of the photodegradation of parabens, including ethyl 4-(benzyloxy)-3-hydroxybenzoate, provides insights into environmental contamination and remediation strategies (Gmurek et al., 2015). Furthermore, the development of extraction methods for determining parabens in water samples showcases the relevance of these compounds in environmental monitoring (Villar-Navarro et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENFNUEKOZHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

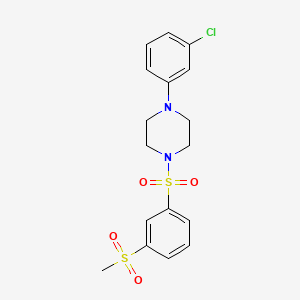
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
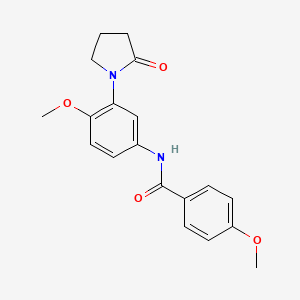
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)

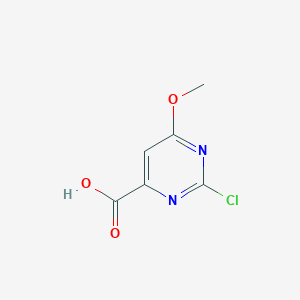
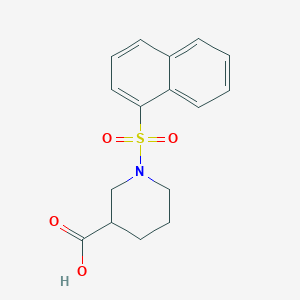
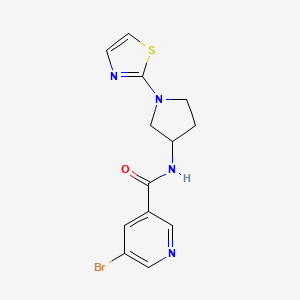
![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)